4-(3-Methylphenyl)-2-azaspiro[4.4]nonane
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Overview
Description
4-(3-Methylphenyl)-2-azaspiro[44]nonane is a spiro compound characterized by a unique bicyclic structure where a nitrogen atom is part of the spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the 3-methylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(3-Methylphenyl)-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique mechanical and electronic properties
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,2,4-triazaspiro[4.4]nonane-3-thione: Another spirocyclic compound with similar structural features but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
Uniqueness
4-(3-Methylphenyl)-2-azaspiro[4.4]nonane is unique due to its specific substitution pattern and the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields .
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C15H21N/c1-12-5-4-6-13(9-12)14-10-16-11-15(14)7-2-3-8-15/h4-6,9,14,16H,2-3,7-8,10-11H2,1H3 |
InChI Key |
GIURJFMYKFDXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC23CCCC3 |
Origin of Product |
United States |
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